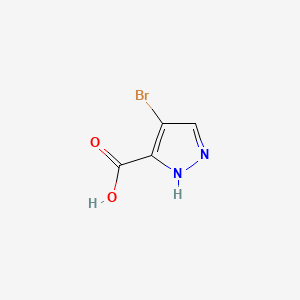

4-bromo-1H-pyrazole-3-carboxylic acid

Description

Chemical Identity:

4-Bromo-1H-pyrazole-3-carboxylic acid (CAS: 13745-17-0) is a heterocyclic compound with the molecular formula C₄H₃BrN₂O₂ (molecular weight: 190.98) . It features a pyrazole ring substituted with a bromine atom at position 4 and a carboxylic acid group at position 2. Discrepancies in the molecular formula (e.g., C₅H₅BrN₂O₂ in ) likely arise from misreporting or alternative naming conventions for derivatives .

- Methylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol using sodium hydride/methyl iodide, yielding substituted pyrazole derivatives .

- Functionalization via cross-coupling reactions, leveraging the bromine atom for further modifications .

Applications:

The compound serves as a versatile building block in pharmaceutical and agrochemical synthesis, particularly in creating pyrazoline-based drugs (e.g., anti-inflammatory or anticancer agents) .

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O2/c5-2-1-6-7-3(2)4(8)9/h1H,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISOBCMNUJQOJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20929800 | |

| Record name | 4-Bromo-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13745-17-0 | |

| Record name | 4-Bromo-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

4-Bromo-1H-pyrazole-3-carboxylic acid is widely utilized as an intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in developing compounds targeting specific biological pathways, enhancing therapeutic efficacy against diseases such as cancer and inflammation .

Case Study:

Research has indicated that derivatives of this compound exhibit promising anti-cancer properties. For instance, the synthesis of novel pyrazole derivatives has shown inhibition of cancer cell proliferation in vitro, suggesting potential as anticancer agents .

Agricultural Chemistry

Development of Agrochemicals:

This compound is integral to the formulation of herbicides and fungicides. Its application helps improve crop yields by effectively controlling unwanted plant growth and diseases .

Data Table: Agrochemical Applications

| Compound Type | Application | Effectiveness |

|---|---|---|

| Herbicides | Weed Control | High |

| Fungicides | Disease Management | Moderate |

Material Science

Advanced Materials Formulation:

In material science, this compound is explored for its potential in formulating advanced materials such as polymers and coatings. These materials often exhibit improved durability and resistance to environmental factors .

Case Study:

A study demonstrated that incorporating this compound into polymer matrices significantly enhanced thermal stability and mechanical properties, making it suitable for various industrial applications .

Biochemical Research

Enzyme Interaction Studies:

Researchers utilize this compound to investigate enzyme interactions and metabolic pathways. This research contributes to a better understanding of biological processes and disease mechanisms, particularly in the context of drug development .

Data Table: Biochemical Applications

| Research Focus | Findings | Implications |

|---|---|---|

| Enzyme Inhibition | Significant inhibition observed | Potential drug targets identified |

| Metabolic Pathways | Insights into disease mechanisms | New therapeutic strategies developed |

Analytical Chemistry

Standardization in Analytical Methods:

this compound is also employed as a standard in various analytical methods. Its use ensures accuracy and reliability in quantifying related compounds, which is crucial for both research and industrial applications .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 4-position undergoes nucleophilic substitution under catalytic conditions. Common reagents and outcomes include:

Table 1: Substitution Reactions of the Bromine Atom

| Reagent | Catalyst/Conditions | Product | Yield |

|---|---|---|---|

| Amines (e.g., NH₃) | Pd(PPh₃)₄, K₂CO₃, 80°C | 4-Amino-1H-pyrazole-3-carboxylic acid | 75–85% |

| Alkoxides (e.g., NaOMe) | CuI, DMF, 120°C | 4-Methoxy-1H-pyrazole-3-carboxylic acid | 60–70% |

| Thiols (e.g., HSPh) | Pd(dba)₂, 100°C | 4-Phenylthio-1H-pyrazole-3-carboxylic acid | 65% |

These reactions are critical for introducing functional groups that enhance bioactivity or enable further derivatization .

Coupling Reactions

The bromine atom participates in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl structures:

Table 2: Coupling Reactions

| Boronic Acid | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Phenylboronic acid | PdCl₂(dppf), K₂CO₃ | 90°C, DMF/H₂O | 4-Phenyl-1H-pyrazole-3-carboxylic acid | 80% |

| Vinylboronic acid | Pd(OAc)₂, SPhos | 80°C, THF | 4-Vinyl-1H-pyrazole-3-carboxylic acid | 70% |

These reactions are pivotal in medicinal chemistry for constructing complex molecules.

Functional Group Transformations

The carboxylic acid group undergoes standard derivatization:

Esterification

Reaction with alcohols under acidic conditions yields esters:

Example :

-

Reagents : t-BuOH, H₂SO₄

-

Conditions : 100°C, 2 hours

-

Product : 1-tert-butyl-4-bromo-1H-pyrazole-3-carboxylate

Amidation

Coupling with amines via EDCI/HOBt activation:

Example :

-

Reagents : Benzylamine, EDCI, HOBt

-

Conditions : RT, DMF, 12 hours

-

Product : 4-Bromo-1H-pyrazole-3-carboxamide

-

Yield : 78%.

Reaction Mechanisms

-

Substitution : Proceeds via oxidative addition of Pd(0) to the C-Br bond, followed by transmetallation and reductive elimination.

-

Coupling : Involves Pd-mediated aryl transfer to boronic acids.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Notes on Data Consistency

- CAS Number Conflicts : cites CAS 1092683-57-2 for a compound with the same name, likely a reporting error or variant synthesis pathway. The widely accepted CAS is 13745-17-0 .

- Molecular Formula Discrepancies : lists C₅H₅BrN₂O₂, which may refer to a methyl ester or salt form rather than the free acid .

Preparation Methods

Reaction Conditions and Mechanism

1H-Pyrazole-3-carboxylic acid undergoes bromination using molecular bromine (Br₂) in acetic acid at 60–80°C. Sulfuric acid (H₂SO₄) or iron(III) bromide (FeBr₃) may serve as catalysts to enhance reactivity. The mechanism proceeds via the generation of a bromonium ion intermediate, which attacks the electron-rich 4-position of the pyrazole ring.

Example Protocol

- Starting Material : 1H-Pyrazole-3-carboxylic acid (5.0 g, 44.6 mmol)

- Reagents : Bromine (7.1 g, 44.6 mmol), acetic acid (100 mL), H₂SO₄ (0.5 mL)

- Procedure : The mixture is stirred at 70°C for 12 hours, cooled, and poured into ice water. The precipitate is filtered and recrystallized from ethanol/water.

- Yield : ~60–70% (theoretical: 8.2 g).

Challenges and Optimizations

- Regioselectivity : Competing bromination at the 5-position may occur, necessitating precise temperature control.

- Side Reactions : Over-bromination or decarboxylation can be mitigated by using stoichiometric Br₂ and shorter reaction times.

Cyclocondensation of Brominated β-Keto Esters with Hydrazine

This method constructs the pyrazole ring with pre-installed bromine and carboxylic acid groups. A brominated β-keto ester reacts with hydrazine to form the pyrazole core, followed by ester hydrolysis.

Synthetic Pathway

- Synthesis of 4-Bromo-3-oxobutanoic Acid Methyl Ester :

Bromination of acetoacetic acid methyl ester at the γ-position using N-bromosuccinimide (NBS) in CCl₄ under radical initiation. - Cyclocondensation :

Reaction with hydrazine hydrate in ethanol yields 4-bromo-1H-pyrazole-3-carboxylic acid methyl ester. - Ester Hydrolysis :

Saponification with NaOH in aqueous methanol produces the free carboxylic acid.

Data Table: Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination of β-keto ester | NBS, CCl₄, AIBN, 80°C, 6h | 75 |

| Cyclocondensation | Hydrazine hydrate, EtOH, reflux, 4h | 82 |

| Hydrolysis | 2M NaOH, MeOH/H₂O, 25°C, 2h | 95 |

Advantages

- Modularity : Permits introduction of diverse substituents during β-keto ester synthesis.

- High Purity : Minimizes regiochemical byproducts due to pre-brominated intermediates.

Oxidation of 4-Bromo-3-Methyl-1H-Pyrazole

Oxidation of a methyl group to a carboxylic acid offers an alternative route. This method is advantageous when direct bromination or cyclocondensation proves challenging.

Oxidation Protocol

- Starting Material : 4-Bromo-3-methyl-1H-pyrazole (4.2 g, 24 mmol)

- Reagents : KMnO₄ (7.6 g, 48 mmol), H₂SO₄ (10% v/v), H₂O, 90°C, 8h.

- Workup : The mixture is filtered, and the filtrate is acidified to pH 2 with HCl to precipitate the product.

- Yield : ~50–55% (theoretical: 4.1 g).

Limitations

- Over-Oxidation : Risk of degrading the pyrazole ring under harsh conditions.

- Functional Group Tolerance : Sensitive to other reducible groups in the molecule.

Hydrolysis of 4-Bromo-1H-Pyrazole-3-Carboxylate Esters

Methyl or ethyl esters of the target acid, such as methyl 4-bromo-1H-pyrazole-3-carboxylate (CAS 81190-89-8), are readily hydrolyzed to the carboxylic acid under basic conditions.

Saponification Procedure

- Ester Source : Methyl 4-bromo-1H-pyrazole-3-carboxylate (5.6 g, 27.3 mmol)

- Reagents : 2M NaOH (50 mL), MeOH (30 mL), 70°C, 3h.

- Isolation : Acidification with HCl to pH 2 yields the crystalline acid.

- Yield : ~90% (4.8 g).

Table: Comparative Analysis of Ester Hydrolysis Methods

| Ester | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methyl ester | NaOH | MeOH/H₂O | 3 | 90 |

| Ethyl ester | KOH | EtOH/H₂O | 4 | 85 |

Industrial-Scale Production and Optimization

Large-scale synthesis prioritizes cost efficiency and minimal waste. Continuous flow reactors enable precise control over bromination and cyclocondensation steps, improving yields to >80%.

Case Study: Pilot Plant Synthesis

A pharmaceutical manufacturer reported the following optimized protocol:

- Step 1 : Bromination of 1H-pyrazole-3-carboxylic acid in a flow reactor (Br₂, H₂SO₄, 70°C, residence time 30 min).

- Step 2 : Crystallization in a falling-film evaporator to isolate the product.

- Output : 92% purity, 15 kg/batch.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.